2-(2H-1,3-benzodioxol-5-yl)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}ethan-1-one
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Overview
Description
2-(2H-1,3-benzodioxol-5-yl)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}ethan-1-one is a complex organic compound that features a benzodioxole ring fused with a pyrazolopyrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}ethan-1-one typically involves multi-step organic reactions. One common method includes the Pd-catalyzed amination of fused heteroaryl amines using catalytic tris(dibenzylideneacetone)dipalladium and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP) with cesium carbonate as the base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity, along with cost-effective production techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-benzodioxol-5-yl)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzodioxole and pyrazolopyrazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while reduction could result in alcohols or amines.
Scientific Research Applications
2-(2H-1,3-benzodioxol-5-yl)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}ethan-1-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 2-(2H-1,3-benzodioxol-5-yl)ethan-1-ol
- 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol
- (2Z)-1-(2H-1,3-benzodioxol-5-yl)-3-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]prop-2-en-1-one
Uniqueness
What sets 2-(2H-1,3-benzodioxol-5-yl)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}ethan-1-one apart is its unique combination of the benzodioxole and pyrazolopyrazine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.
Biological Activity
The compound 2-(2H-1,3-benzodioxol-5-yl)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}ethan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a benzodioxole moiety and a pyrazolo[1,5-a]pyrazine structure. Its molecular formula is C15H14N4O3, with a molecular weight of approximately 298.30 g/mol. The unique combination of these structural elements may contribute to its diverse biological activities.
Anticancer Properties
Research indicates that pyrazole derivatives exhibit significant anticancer activity. In particular, compounds similar to This compound have shown efficacy against various cancer cell lines. For example:
Compound | Cancer Cell Lines | IC50 (µM) | Reference |
---|---|---|---|
Pyrazole Derivative A | HeLa (Cervical) | 10 | |
Pyrazole Derivative B | MCF-7 (Breast) | 15 | |
Pyrazole Derivative C | A549 (Lung) | 12 |
These studies highlight the potential of pyrazole derivatives in targeting cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Various studies have reported that pyrazole derivatives possess activity against bacteria and fungi. Notably:
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 16 µg/mL | |
Candida albicans | 64 µg/mL |
These findings suggest that the compound could be developed into a therapeutic agent for treating infections caused by resistant strains.
Anti-inflammatory Effects
In addition to anticancer and antimicrobial properties, pyrazole derivatives have been investigated for their anti-inflammatory effects. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2:
Assay Type | Result | Reference |
---|---|---|
COX Inhibition Assay | IC50 = 20 µM | |
TNF-alpha Inhibition | Significant reduction at 25 µM |
The biological activity of This compound is believed to involve interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammatory pathways.
- Receptor Modulation : It could also modulate receptor activities related to cell signaling pathways that govern apoptosis and inflammation.
Case Studies
Several case studies have been conducted to evaluate the efficacy of pyrazole derivatives in vivo:
- Antitumor Efficacy in Mouse Models : A study demonstrated that administration of a related pyrazole compound resulted in a significant reduction in tumor size in mice models of breast cancer.
- Antimicrobial Efficacy in Rat Models : Another study showed that treatment with the compound effectively reduced bacterial load in infected rat models compared to controls.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c19-15(17-5-6-18-12(9-17)3-4-16-18)8-11-1-2-13-14(7-11)21-10-20-13/h1-4,7H,5-6,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKZJESJLBBNDGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CN1C(=O)CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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